molecular formula C13H17N3 B1490998 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine CAS No. 2098084-30-9

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B1490998
CAS No.: 2098084-30-9
M. Wt: 215.29 g/mol
InChI Key: MQWNNTSZJJXEHR-UHFFFAOYSA-N
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Description

2-(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine is a pyrazole-derived amine characterized by a 1-ethyl-3-phenyl-substituted pyrazole core linked to an ethylamine chain. This compound’s structure combines aromatic (phenyl) and aliphatic (ethyl) substituents, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-(1-ethyl-3-phenylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-16-10-12(8-9-14)13(15-16)11-6-4-3-5-7-11/h3-7,10H,2,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWNNTSZJJXEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biochemical Activities

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine has been associated with a broad spectrum of biological activities:

1. Anticancer Activity

  • The compound has shown cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. Studies suggest that it induces apoptosis in cancer cells through modulation of signaling pathways and gene expression.

2. Anti-inflammatory Effects

  • Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

3. Antimicrobial Properties

  • Preliminary studies have demonstrated antimicrobial activity against various pathogens, suggesting its utility in developing new antimicrobial agents.

4. Antidiabetic Potential

  • Some studies have explored the antidiabetic effects of pyrazole derivatives, including this compound, indicating a possible role in glucose metabolism regulation.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound significantly reduced neuronal cell death and improved cognitive function in animal models subjected to neurotoxic agents. The mechanism was attributed to enhanced acetylcholine levels due to AChE inhibition.

Case Study 2: Anticancer Activity

In vitro studies were conducted on various cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. Further analysis suggested that the compound modulates key signaling pathways involved in cell survival and proliferation.

Case Study 3: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects on bacterial growth, supporting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions, influencing the biological activity of the compound. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Weights

Compound Name Substituents (Pyrazole Position) Additional Functional Groups Molecular Weight (g/mol) Reference
2-(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine 1-Ethyl, 3-phenyl Ethylamine chain 255.30* Target
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-Pyridin-3-yl, 3-methyl Cyclopropylamine 229.28
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 1-Ethyl, 3-CF₃ None 179.14
2-(1H-Pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine 4-Trifluoromethylphenyl Pyrazole-ethylamine 255.24
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine 1-Methyl-imidazole Ethylamine chain 125.17

*Calculated based on formula C₁₃H₁₇N₃.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (-CF₃) group in and enhances electrophilicity and metabolic stability compared to the phenyl group in the target compound.
  • Amine Chain Variations : The ethylamine chain in the target compound may improve solubility in polar solvents compared to cyclopropylamine in .

Insights :

  • Low Yields in Amination : The 17.9% yield in highlights challenges in introducing amine groups via cross-coupling, possibly due to steric hindrance from substituents.
  • Efficient Cyclization : The high yield (82%) in demonstrates the robustness of Vilsmeier–Haack reactions for heterocyclic ring formation.

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Melting Point (°C) Solubility Key Spectral Data (¹H NMR) Reference
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 Soluble in DCM, ethyl acetate δ 8.87 (d, J = 2.4 Hz, pyridine-H)
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine Not reported >98% purity (HPLC) δ 3.65 (s, CH₃-imidazole)
Target Compound Not reported Likely moderate* Expected aromatic protons: δ 7.2–7.6 (phenyl)

*Predicted based on ethylamine chain and aromatic substituents.

Remarks :

  • Solubility Trends : The target compound’s ethylamine chain may enhance aqueous solubility compared to CF₃-substituted analogs (e.g., ), which are more lipophilic.
  • Thermal Stability : The cyclopropyl analog in exhibits a defined melting range, suggesting crystalline stability.

Biological Activity

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is C13H16N4, with a molecular weight of 228.29 g/mol. The compound features a pyrazole ring and an ethyl group that contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission, leading to increased levels of acetylcholine in the nervous system . This inhibition can have significant implications for neurodegenerative diseases such as Alzheimer's.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, studies have demonstrated that certain pyrazole derivatives possess antibacterial and antifungal activities against various pathogens . In vitro tests showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for some derivatives .

Compound MIC (mg/mL) Activity
2-(1-ethyl-3-phenylpyrazol-4-yl)0.0039 - 0.025Antibacterial against S. aureus and E. coli
Other Pyrazole DerivativesVariesAntifungal and antibacterial

Cytotoxicity Studies

In cellular assays, this compound has been shown to induce cytotoxic effects in cancer cell lines, leading to reduced cell viability. The compound influences cell signaling pathways and gene expression, which are crucial for cell survival .

Case Studies

Several studies have evaluated the biological effects of pyrazole derivatives:

  • Study on AChE Inhibition : A study focused on the compound's ability to inhibit AChE showed that it binds effectively to the enzyme's active site, suggesting potential applications in treating neurodegenerative diseases.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy of various pyrazole derivatives, confirming that modifications in the structure significantly enhance their activity against specific bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 2
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2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine

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